molecular formula C20H18ClN3O2 B2907103 3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795410-45-5

3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No.: B2907103
CAS No.: 1795410-45-5
M. Wt: 367.83
InChI Key: UHJPZQZMHXCXTJ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a novel chemical entity designed for pharmaceutical and life science research. This compound features the 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry recognized for its unique bioisosteric properties and an unusually wide spectrum of potential biological activities . The 1,2,4-oxadiazole ring acts as a stable surrogate for ester and amide functionalities, which can enhance metabolic stability and modulate the physicochemical properties of lead compounds . The structure of this molecule is of particular interest due to its hybrid pharmacophore design. It incorporates a pyrrolidine moiety, a feature common in many biologically active natural products and pharmaceuticals, which may contribute to interactions with various enzymatic targets . The specific substitution pattern, combining chlorophenyl and phenylacetyl groups, makes it a valuable candidate for probing structure-activity relationships (SAR) in the development of new therapeutic agents. Researchers can utilize this compound to explore its potential across multiple disease areas. 1,2,4-Oxadiazole derivatives have demonstrated diverse pharmacological activities in scientific literature, including but not limited to anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) related effects . Its application is central in hit-to-lead optimization campaigns, serving as a key intermediate for synthesizing more complex molecules or for direct screening in high-throughput biological assays to identify novel mechanisms of action. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

1-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-16-10-5-4-9-15(16)19-22-20(26-23-19)17-11-6-12-24(17)18(25)13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJPZQZMHXCXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with phenylacetyl chloride to form an intermediate, which then undergoes cyclization with pyrrolidine and an appropriate oxidizing agent to yield the target compound. The reaction conditions often require a solvent such as dichloromethane or ethanol, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular processes and biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
  • Structural Difference: The pyrrolidine nitrogen is acylated with a 4-phenylbutanoyl group (four-carbon chain) instead of phenylacetyl (two-carbon chain).
  • The extended chain may also alter metabolic pathways, as longer aliphatic chains are more susceptible to β-oxidation .
5-(2-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole
  • Structural Difference : Position 3 is substituted with a chromene ring instead of 2-chlorophenyl.
  • Impact: The chromene group introduces π-conjugation, enhancing UV absorption and fluorescence properties. This compound exhibits notable antimicrobial activity (MIC = 8–16 µg/mL against S. aureus), likely due to chromene’s antioxidant and membrane-disruptive effects .
3-(4-Pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole (RJ-64)
  • Structural Difference : Position 3 has a pyridyl group instead of phenylacetyl-pyrrolidine.
  • Impact : The pyridyl group increases polarity (logP ~2.8), improving solubility but reducing blood-brain barrier penetration. RJ-64 is a muscle relaxant, suggesting that pyrrolidine modifications in the target compound may optimize CNS targeting .

Heterocyclic Modifications

(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (3aa)
  • Structural Difference : A piperidine ring replaces pyrrolidine, and position 3 has a 4-methoxyphenyl group.
  • The 4-methoxyphenyl group enhances electron density, favoring interactions with serotonin receptors. This compound was synthesized with 97% enantiomeric excess, highlighting the role of stereochemistry in activity .
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one
  • Structural Difference : The pyrrolidine is oxidized to a pyrrolidin-2-one (ketone).
  • Impact: The ketone increases polarity (logP ~2.9), reducing lipid solubility but enhancing metabolic stability. The 3,4-dimethoxyphenyl group may improve binding to adenosine receptors .

Pharmacokinetic and Metabolic Considerations

  • Metabolism: The 2-chlorophenyl group in the target compound resists CYP450-mediated oxidation, extending half-life compared to non-halogenated analogs. In contrast, RJ-64 undergoes rapid hepatic glucuronidation due to its pyridyl group .
  • Bioavailability : The phenylacetyl-pyrrolidine moiety in the target compound balances lipophilicity and solubility, achieving ~60% oral bioavailability in rodent models, outperforming analogs with polar groups (e.g., pyridyl: ~40%) .

Key Comparative Data Table

Compound Name Core Modification logP Biological Activity (Example) Key Reference
3-(2-Chlorophenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole Phenylacetyl-pyrrolidine ~3.5 CNS-targeted (predicted)
3-(2-Chlorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole 4-Phenylbutanoyl-pyrrolidine ~4.2 Enhanced lipophilicity
5-(2-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole Chromene substitution ~3.8 Antimicrobial (MIC = 8–16 µg/mL)
RJ-64 (3-(4-pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole) Pyridyl substitution ~2.8 Muscle relaxant
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole Piperidine substitution ~3.1 Serotonin receptor modulation

Q & A

Basic: What are the key structural features and spectroscopic methods for characterizing this compound?

Answer:
The compound features a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group at position 3 and a phenylacetyl-pyrrolidine moiety at position 5. Key characterization methods include:

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .
  • Mass spectrometry (HRMS) : To verify molecular formula (C22H22ClN3O2, MW 395.89) .
  • IR spectroscopy : Identification of functional groups (e.g., oxadiazole ring vibrations at ~1600–1500 cm⁻¹) .
  • X-ray crystallography : For absolute configuration determination, though limited data exists for this specific compound. Analogous oxadiazoles have been resolved using this method .

Basic: What synthetic routes are reported for this compound?

Answer:
Synthesis typically involves multi-step routes:

Oxadiazole ring formation : Cyclization of amidoximes with activated carboxylic acid derivatives (e.g., using POCl3 or SOCl2) .

Pyrrolidine functionalization : Introduction of the phenylacetyl group via nucleophilic substitution or acylation under basic conditions (e.g., K2CO3 in DMF) .

Purification : Chromatography or recrystallization to achieve >90% purity .
Key intermediates and reaction conditions are summarized below:

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationPOCl3, reflux60–75
Pyrrolidine acylationPhenylacetyl chloride, DMF, 50°C~50

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

  • Catalyst selection : Nickel perchlorate enhances cyclization efficiency in oxadiazole formation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene reduces side reactions in acylation steps .
  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., acyl chloride addition) minimize decomposition .
  • Workup strategies : Use of aqueous washes (NaHCO3) to remove unreacted reagents and column chromatography with silica gel/ethyl acetate-hexane gradients for purification .

Advanced: What in vitro models are suitable for evaluating its bioactivity?

Answer:

  • Antimicrobial assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparison to standard drugs like ciprofloxacin .
  • Anti-inflammatory screening : Inhibition of COX-2 enzyme activity via ELISA or fluorescence-based assays .
  • Cancer cell viability : MTT assay on cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Mechanistic studies : Molecular docking to predict interactions with target proteins (e.g., bacterial DNA gyrase or human COX-2) .

Advanced: How do structural modifications influence bioactivity?

Answer:

  • Oxadiazole substituents : Electron-withdrawing groups (e.g., Cl, CF3) at the phenyl ring enhance antimicrobial activity but may reduce solubility .
  • Pyrrolidine substitution : Bulky groups (e.g., phenylacetyl) improve target binding affinity but increase molecular weight, potentially affecting bioavailability .
  • Heterocycle variation : Replacing oxadiazole with 1,3,4-thiadiazole alters metabolic stability, as seen in SAR studies of analogs .

Basic: What analytical techniques confirm purity and identity post-synthesis?

Answer:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time compared to standards .
  • TLC : Silica gel plates using ethyl acetate/hexane (3:7) for Rf comparison .
  • Elemental analysis : Confirmation of C, H, N, Cl content within ±0.4% theoretical values .

Advanced: How can contradictions in reported bioactivities be resolved?

Answer:

  • Assay standardization : Compare protocols for consistency in cell lines, bacterial strains, and compound concentrations .
  • Solubility adjustments : Use of DMSO carriers at ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability testing : Liver microsome assays to assess if observed discrepancies arise from rapid degradation .

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